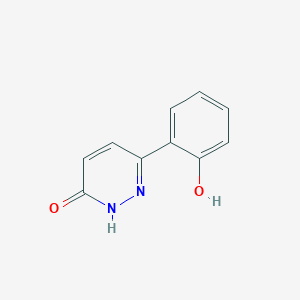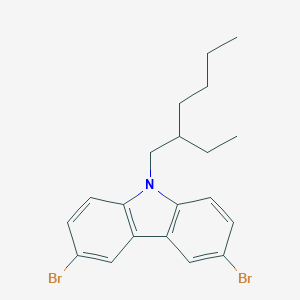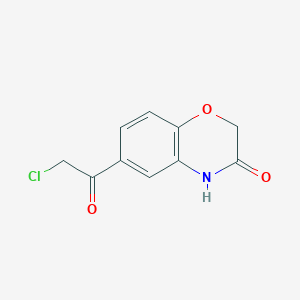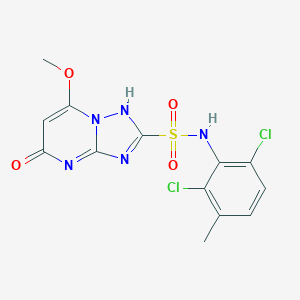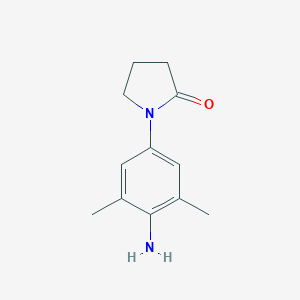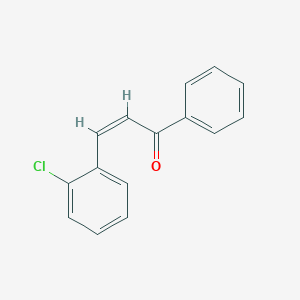
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug used to induce ovulation in women with infertility issues. Clomiphene is also used in research and has been found to have various scientific applications.
科学的研究の応用
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been extensively used in scientific research for various applications. It has been found to be useful in the treatment of male infertility by increasing testosterone levels. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been used to treat polycystic ovary syndrome (PCOS) and endometriosis in women. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have anti-estrogenic effects and has been used in the treatment of breast cancer.
作用機序
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce mature eggs, leading to ovulation.
Biochemical and Physiological Effects:
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of FSH and LH, which leads to the production of mature eggs. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has also been found to increase the levels of testosterone in men, leading to an improvement in sperm count and quality.
実験室実験の利点と制限
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments. One advantage is that it is readily available and relatively inexpensive. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also be used in both male and female subjects. However, a limitation is that it can have variable effects on different subjects, leading to inconsistent results. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can also have side effects, such as hot flashes, mood swings, and headaches.
将来の方向性
There are several future directions for the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in scientific research. One direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of male hypogonadism. Another direction is the use of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one in the treatment of female infertility caused by PCOS. Additionally, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one can be used in the treatment of breast cancer as an alternative to tamoxifen.
Conclusion:
In conclusion, (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one is a non-steroidal fertility drug with various scientific research applications. The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the Wittig reaction. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one works by binding to the estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in FSH and LH. (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one involves the reaction of 2-chlorobenzaldehyde with phenylacetonitrile in the presence of sodium ethoxide to form (Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one. This process is known as the Wittig reaction and is a well-established method for the synthesis of alkenes.
特性
CAS番号 |
3300-67-2 |
|---|---|
製品名 |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
分子式 |
C15H11ClO |
分子量 |
242.7 g/mol |
IUPAC名 |
(Z)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10- |
InChIキー |
IGSYOTSSTZUGIA-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl |
その他のCAS番号 |
22966-11-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



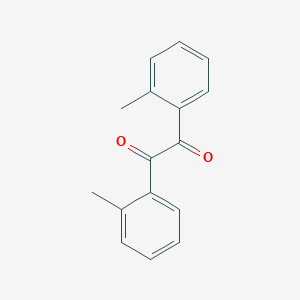

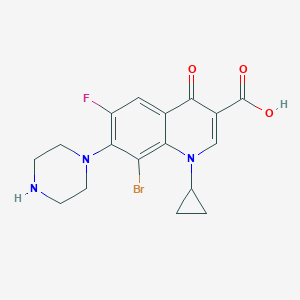


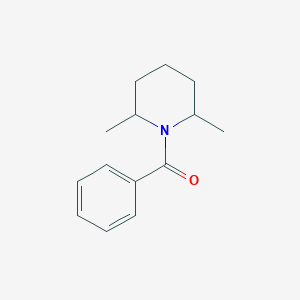
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)


